Barium peroxide

Catalog No.
S1503636
CAS No.
1304-29-6
M.F
BaO2
M. Wt
169.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium peroxide

CAS Number

1304-29-6

Product Name

Barium peroxide

IUPAC Name

barium(2+);peroxide

Molecular Formula

BaO2

Molecular Weight

169.33 g/mol

InChI

InChI=1S/Ba.O2/c;1-2/q+2;-2

InChI Key

ZJRXSAYFZMGQFP-UHFFFAOYSA-N

SMILES

[O-][O-].[Ba+2]

solubility

0.091 g/100 g water at 20 °C
Solubility in water: poo

Canonical SMILES

[O-][O-].[Ba+2]

Isomeric SMILES

[O-][O-].[Ba+2]

The exact mass of the compound Barium peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.091 g/100 g water at 20 °csolubility in water: poor. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium peroxide (BaO2) is a specialized inorganic oxidizing agent and a highly reactive barium source. Unlike standard barium salts, it releases oxygen at elevated temperatures, making it a critical component in high-temperature ignition mixtures and gasless pyrotechnic formulations [1]. Furthermore, in advanced materials science, BaO2 serves as a premium, carbonate-free precursor that drastically alters the thermodynamic pathways of solid-state electroceramic synthesis, offering significant advantages in processing speed and phase purity [2].

Substituting BaO2 with generic barium sources, such as barium carbonate (BaCO3), frequently fails in advanced ceramic manufacturing due to the release of carbon dioxide, which can leave carbon residues and necessitate prolonged, multi-step calcination at higher temperatures [1]. In pyrotechnic and metallurgical applications, replacing BaO2 with standard oxidizers like potassium permanganate or chlorates can generate unwanted gaseous byproducts that disrupt sealed delay elements, or fail to produce the intense, localized heat (>1500 °C) required to reliably ignite aluminothermic welding mixtures [2].

Accelerated Phase Evolution in Cuprate Superconductor Synthesis

In the synthesis of high-temperature superconductors such as YBCO, precursor selection dictates the thermodynamic pathway. Utilizing BaO2 instead of the traditional BaCO3 precursor redirects phase evolution through a low-temperature eutectic melt. This mechanism accelerates the formation of phase-pure YBCO to approximately 30 minutes, compared to the 12+ hours and multiple regrinding steps required when using BaCO3 [1].

Evidence DimensionRequired synthesis time for phase-pure YBa2Cu3O7-x
Target Compound Data~30 minutes (via low-temperature eutectic melt)
Comparator Or Baseline12+ hours (using standard BaCO3 precursor, requiring multiple regrind/anneal steps)
Quantified Difference95% reduction in synthesis time
ConditionsSolid-state reaction at ~940 °C under oxygen atmosphere

Enables rapid, single-step manufacturing of advanced electroceramics while eliminating carbonate-induced phase impurities.

Controlled Linear Burning Rates in Gasless Delay Compositions

For gasless time-delay elements, the choice of alkaline earth peroxide significantly impacts the combustion velocity. Studies on binary pyrotechnic systems using iron powder as fuel demonstrate that the Fe/BaO2 system exhibits a controlled burning rate of 2.3 to 39 mm/s. In contrast, the closely related Fe/SrO2 system burns much faster, at 3.3 to 83 mm/s [1]. The highly endothermic pre-decomposition of BaO2 consumes energy, thereby moderating the overall reaction rate and providing superior timing precision.

Evidence DimensionLinear burning rate in binary iron-powder mixtures
Target Compound Data2.3 to 39 mm/s (Fe/BaO2 system)
Comparator Or Baseline3.3 to 83 mm/s (Fe/SrO2 system)
Quantified DifferenceSignificantly lower maximum burning rate for enhanced control
ConditionsCompacted binary pyrotechnic systems with varying fuel ratios

Provides a slower, more easily regulated burn profile for precision time-delay elements in mining and military ordnance.

Localized Exothermic Ignition for Aluminothermic Welding

Standard aluminothermic (thermite) mixtures of Fe2O3 and Al require an exceptionally high activation energy, with an ignition threshold exceeding 1500 °C. Conventional igniters, which peak at 600–800 °C, are insufficient. A mixture of BaO2 and magnesium acts as a specialized ignition source; at high temperatures, BaO2 decomposes to release localized oxygen, accelerating the magnesium combustion to easily surpass the 1500 °C barrier and reliably initiate the thermite reaction[1].

Evidence DimensionLocalized ignition temperature generation
Target Compound DataGenerates >1500 °C (BaO2 + Mg ribbon)
Comparator Or Baseline600–800 °C (Standard match head / conventional igniters)
Quantified Difference>700 °C higher localized heat generation
ConditionsIgnition of standard iron(III) oxide and aluminum powder mixtures

Guarantees reliable, gas-independent ignition for heavy-duty rail welding and metallurgical casting without requiring external torches.

High-Temperature Superconductor (YBCO) Manufacturing

BaO2 is the optimal precursor for the rapid, single-step synthesis of YBa2Cu3O7-x ceramics. By avoiding the prolonged calcination and carbon residue associated with BaCO3, it ensures higher phase purity, better grain alignment, and drastically reduced furnace time [1].

Aluminothermic (Thermite) Welding Ignition

In field rail welding and metallurgical casting, BaO2 is formulated with magnesium powder to create reliable ignition mixtures. This combination successfully breaches the >1500 °C activation barrier of iron-aluminum thermite without the need for external gas torches [2].

Gasless Time-Delay Detonators

For mining and ordnance applications requiring precise timing, Fe/BaO2 mixtures are selected over SrO2 equivalents. The specific thermal decomposition profile of BaO2 achieves slower, highly reproducible linear burning rates in sealed pyrotechnic delay elements [3].

Physical Description

Barium peroxide appears as a grayish-white granular solid. Insoluble in water. Noncombustible, but accelerates the burning of combustible material. Mixture with finely divided combustible material may be explosive. Mixtures with combustible material may be ignited by friction or contact with moisture.
DryPowder
WHITE OR GREY-TO-WHITE POWDER.

Color/Form

White or grayish-white, heavy powde

Boiling Point

800 °C (decomposes)

Density

4.96 at 68 °F (USCG, 1999)
4.96 g/cu cm
Relative density (water = 1): 5.0

Odor

Odorless

Melting Point

842 °F (USCG, 1999)
450 °C

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Oxidizer;Irritant

Impurities

The article of commerce contains about 85% barium peroxide; the remainder is chiefly barium oxide.

Other CAS

1304-29-6

Wikipedia

Barium peroxide

Methods of Manufacturing

Barium peroxide is manufactured by the oxidation of barium oxide with air at 1000 °F (537 °C).
Barium hydroxide is reacted with hydrogen peroxide to produce barium peroxide monohydrate. /Barium peroxide monohydrate/

General Manufacturing Information

Primary metal manufacturing
Barium peroxide (Ba(O2)): ACTIVE

Storage Conditions

Keep in a tightly closed container, stored in a cool, dry, ventilated area. Protect against physical damage and moisture. Separate from incompatibilities. Separate from combustibles, organic or other readily oxidizable materials. Avoid storage on wood floors. Containers of this material may be hazardous when empty since they retain product residues (dust, solids); observe all warnings and precautions listed for the product.
Separated from combustible and reducing substances, food and feedstuffs. Dry.
Storage temp: Ambient

Stability Shelf Life

Decomposes slowly in air.

Dates

Last modified: 08-15-2023

Explore Compound Types